molecular formula C10H10F3N3S B569857 N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide CAS No. 1046119-63-4

N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide

Cat. No.: B569857
CAS No.: 1046119-63-4
M. Wt: 261.266
InChI Key: OWGYCXXXFUULRH-UHFFFAOYSA-N
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Description

N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is a compound with the molecular formula C10H10F3N3OS It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methylated ethyl group and a sulfanylidene cyanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide typically involves the use of (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide as the starting material. The process includes an oxidation reaction where a solution of the starting material in acetonitrile is cooled in an ice bath to 5°C. A 40% aqueous solution of sodium permanganate (NaMnO4) is then added over a period of 30 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure consistent yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like sodium permanganate.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Sodium permanganate in acetonitrile at low temperatures (5°C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of oxidized derivatives of the starting material.

Scientific Research Applications

N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide involves its interaction with specific molecular targets. The trifluoromethyl group and the pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide
  • N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide

Uniqueness

N-[Methyl[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

1046119-63-4

Molecular Formula

C10H10F3N3S

Molecular Weight

261.266

IUPAC Name

[methyl-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-$l^{4}

InChI

InChI=1S/C10H10F3N3S/c1-7(17(2)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3

InChI Key

OWGYCXXXFUULRH-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)C

Synonyms

Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfilimine;  [1-[6-(Trifluoromethyl)pyridin-3-yl]ethyl](methyl)-λ4-sulfanylidenecyanamide

Origin of Product

United States

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